5-Chloro-1H-pyrazolo[4,3-b]pyridine
Overview
Description
5-Chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that is part of the pyrazolopyridine family. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided focus on the synthesis and properties of related compounds, which can offer insights into the behavior and characteristics of 5-Chloro-1H-pyrazolo[4,3-b]pyridine.
Synthesis Analysis
The synthesis of related chloropyrazolopyridines has been reported using various starting materials and reaction conditions. For instance, 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes were synthesized from 4,5-dihydropyrazolo[3,4-b]pyridine-6-ones via the Vilsmeier–Haack reaction . Another synthesis route for 5-chloroethylpyrazolo[3,4-b]pyridines involved the condensation of 5-aminopyrazoles with α-acetyl γ-butyrolactone followed by cyclization with phosphorous oxychloride . Additionally, 1H-pyrazolo[3,4-b]pyridine was synthesized from 2-chloronicotinic acid through a process involving reduction, oxidation, oximation, and cyclization, with the final product confirmed by 1H NMR and MS . These methods highlight the versatility of synthetic approaches for chlorinated pyrazolopyridines and suggest potential pathways for the synthesis of 5-Chloro-1H-pyrazolo[4,3-b]pyridine.
Molecular Structure Analysis
The molecular structure of chloropyrazolopyridines is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a chlorine substituent at a specific position. The exact position of the chlorine atom can influence the reactivity and electronic properties of the molecule. The structure of the synthesized compounds in the studies was confirmed using spectroscopic methods such as NMR and MS, which are essential tools for determining the molecular structure of organic compounds .
Chemical Reactions Analysis
The synthesized chloropyrazolopyridines serve as intermediates for further chemical transformations. For example, the 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes were used to produce chalcone analogues and dipyrazolopyridines by reacting with acetophenones and hydrazine hydrate, respectively . This demonstrates the reactivity of the aldehyde group in the molecule and its utility in constructing more complex heterocyclic systems. The ability to undergo such reactions is indicative of the potential chemical versatility of 5-Chloro-1H-pyrazolo[4,3-b]pyridine.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of 5-Chloro-1H-pyrazolo[4,3-b]pyridine, the properties of similar compounds can be inferred. The presence of a chlorine atom is likely to affect the compound's polarity, solubility, and reactivity. The heterocyclic nature of these compounds often imparts stability and can influence their interaction with biological systems, which is why they are frequently explored in medicinal chemistry. The synthesis methods described suggest that these compounds can be produced in a relatively environmentally friendly manner and potentially scaled up for larger-scale preparation .
Scientific Research Applications
Synthesis and Chemical Reactivity
- 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, a compound related to 5-Chloro-1H-pyrazolo[4,3-b]pyridine, have been used as precursors in Sonogashira-type cross-coupling reactions. This facilitates the creation of various 5-alkynyl-1H-pyrazole-4-carbaldehydes, which can be further converted into 1-phenylpyrazolo[4,3-c]pyridines and their oxides (Vilkauskaitė, Šačkus, & Holzer, 2011).
Applications in Drug Discovery
- 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, structurally similar to 5-Chloro-1H-pyrazolo[4,3-b]pyridine, have shown potential as a heteroaromatic scaffold in drug discovery, especially for ATP competitive binding to kinase enzymes. These compounds have been synthesized efficiently for use in screening against kinases and other cancer drug targets (Smyth et al., 2010).
Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines
- A synthesis method for 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and their oxides has been developed. This involves microwave-assisted treatment of similar chloro-phenylpyrazole derivatives with alkynes under Sonogashira-type conditions, highlighting the chemical versatility of the pyrazolo[4,3-c]pyridine scaffold (Palka et al., 2014).
Pyrazolo[3,4-b]pyridines in Biomedical Research
- Pyrazolo[3,4-b]pyridines, closely related to 5-Chloro-1H-pyrazolo[4,3-b]pyridine, have been extensively studied with over 300,000 compounds described. They show diverse biomedical applications, including potential use in cancer therapy and other therapeutic areas (Donaire-Arias et al., 2022).
Optical and Electronic Properties
- Pyrazolo[4,3-b]pyridine derivatives have been characterized for their optical and diode characteristics, revealing their potential in electronic applications. The studies on two specific pyridine derivatives demonstrated their polycrystalline nature and potential use in heterojunctions and as photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Safety And Hazards
properties
IUPAC Name |
5-chloro-1H-pyrazolo[4,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZUYYOYVZFJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604191 | |
Record name | 5-Chloro-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-pyrazolo[4,3-b]pyridine | |
CAS RN |
94220-45-8 | |
Record name | 5-Chloro-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1H-pyrazolo[4,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.